molecular formula C11H10N2O3S B2822703 (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 84160-39-4

(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B2822703
CAS No.: 84160-39-4
M. Wt: 250.27
InChI Key: JVAYHHXHKYMQEI-UHFFFAOYSA-N
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Description

“(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1ccc(cc1)-c2nnc(o2)C(O)=O . The InChI key is WVVMKTPNSXQTEI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 204.18 . It is a solid compound .

Scientific Research Applications

Ultrasound Irradiation-Assisted Synthesis and Antibacterial Activity

Ultrasound irradiation has been utilized to synthesize 5-aryl-1,3,4-oxadiazole-2-ylsulfanyl derivatives from active intermediates, showing relatively antibacterial activity. This method highlights an efficient approach to generating bioactive substances containing the 1,3,4-oxadiazole moiety (Lei Ying-ji, 2013).

Anti-Bacterial Activities via DFT, QSAR, and Docking Approaches

The antibacterial activities of 2-[5-(aryloxymethyl)-1, 3, 4-oxadiazol-2-ylsulfanyl] acetic acid derivatives against S. aureus have been explored using density functional theory (DFT), quantitative structure-activity relationship (QSAR), and docking methods. This research demonstrates the compounds' effectiveness based on various molecular parameters (Oyebamiji Ak & B. Semire, 2017).

Synthesis as Potential Anti-microbial and Cytotoxic Agents

Novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives have been synthesized and evaluated for their in-vitro anti-bacterial and anti-fungal activity, showing excellent activity against a panel of microorganisms. This study also explored their in-vitro cytotoxic properties, indicating potential as antimicrobial and cytotoxic agents (K. M. Hosamani & Ramya V. Shingalapur, 2011).

Corrosion Inhibition in Mild Steel

Research into pyrazoline derivatives, including 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P1), has demonstrated high inhibition efficiency for corrosion in mild steel within acidic environments. The studies employ both experimental and computational methods to substantiate the inhibitors' effectiveness, providing insights into their action mode and potential application as corrosion inhibitors (H. Lgaz et al., 2018).

Synthesis and Anti-Allergic Activity

A new class of sila-substituted 1,3,4-oxadiazoles has been synthesized, showing variable degrees of anti-allergic activity. This research opens up potential therapeutic applications for these compounds in treating allergic conditions (Dinneswara Reddy Guda et al., 2013).

Safety and Hazards

The safety information available indicates that “(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may explore more applications of oxadiazoles and their derivatives.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-2-4-8(5-3-7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAYHHXHKYMQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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